Cas no 82549-51-7 ((6R,7R)-7-Amino-3-(5-methyl-2H-tetrazol-2-yl)methyl-8-oxo-5-Thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid)
82549-51-7 structure
Product Name:(6R,7R)-7-Amino-3-(5-methyl-2H-tetrazol-2-yl)methyl-8-oxo-5-Thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid
Numero CAS:82549-51-7
MF:C10H12N6O3S
MW:296.305679321289
CID:884321
PubChem ID:13064717
Update Time:2025-04-19
(6R,7R)-7-Amino-3-(5-methyl-2H-tetrazol-2-yl)methyl-8-oxo-5-Thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Parent nucleus of CefteraM(7-MTA)
- (6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 7-MTA
- (6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
- FT-0700015
- (6R,7R)-7-amino-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- DTXSID101107248
- 82549-51-7
- (6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7R)-7-Amino-3-(5-methyl-2H-tetrazol-2-yl)methyl-8-oxo-5-Thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid
-
- Inchi: 1S/C10H12N6O3S/c1-4-12-14-15(13-4)2-5-3-20-9-6(11)8(17)16(9)7(5)10(18)19/h6,9H,2-3,11H2,1H3,(H,18,19)/t6-,9-/m1/s1
- Chiave InChI: KTSKNAZWQDHVKV-HZGVNTEJSA-N
- Sorrisi: S1CC(CN2N=NC(C)=N2)=C(C(=O)O)N2C([C@H]([C@@H]12)N)=O
Proprietà calcolate
- Massa esatta: 296.06915944g/mol
- Massa monoisotopica: 296.06915944g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 497
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -3.4
- Superficie polare topologica: 153Ų
Proprietà sperimentali
- Densità: 2.02±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Leggermente solubile (1,8 g/l) (25°C),
(6R,7R)-7-Amino-3-(5-methyl-2H-tetrazol-2-yl)methyl-8-oxo-5-Thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM203023-5g |
(6R,7R)-7-amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
82549-51-7 | 95% | 5g |
$386 | 2021-06-09 | |
| Chemenu | CM203023-10g |
(6R,7R)-7-amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
82549-51-7 | 95% | 10g |
$645 | 2021-06-09 | |
| TRC | A618820-100mg |
(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid |
82549-51-7 | 100mg |
$ 81.00 | 2023-04-19 | ||
| TRC | A618820-1g |
(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid |
82549-51-7 | 1g |
$ 138.00 | 2023-04-19 | ||
| TRC | A618820-5g |
(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid |
82549-51-7 | 5g |
$ 275.00 | 2022-06-07 | ||
| TRC | A618820-25g |
(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid |
82549-51-7 | 25g |
$ 701.00 | 2023-04-19 | ||
| Chemenu | CM203023-1g |
(6R,7R)-7-amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
82549-51-7 | 95% | 1g |
$153 | 2024-07-23 | |
| Chemenu | CM203023-5g |
(6R,7R)-7-amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
82549-51-7 | 95% | 5g |
$458 | 2024-07-23 | |
| Crysdot LLC | CD11051455-5g |
(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
82549-51-7 | 95+% | 5g |
$409 | 2024-07-18 | |
| Crysdot LLC | CD11051455-10g |
(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
82549-51-7 | 95+% | 10g |
$683 | 2024-07-18 |
(6R,7R)-7-Amino-3-(5-methyl-2H-tetrazol-2-yl)methyl-8-oxo-5-Thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid Letteratura correlata
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
82549-51-7 ((6R,7R)-7-Amino-3-(5-methyl-2H-tetrazol-2-yl)methyl-8-oxo-5-Thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso